molecular formula C24H25F3N2O3S B2683564 1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE CAS No. 878060-83-4

1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE

Cat. No.: B2683564
CAS No.: 878060-83-4
M. Wt: 478.53
InChI Key: QCWYGGHRMHJYAZ-UHFFFAOYSA-N
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Description

1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes an azepane ring, a trifluoromethyl group, and an indole moiety

Preparation Methods

The synthesis of 1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents under specific conditions.

    Formation of the indole moiety: This can be synthesized through various methods, including Fischer indole synthesis or other indole-forming reactions.

    Coupling reactions: The final step involves coupling the different moieties together using suitable reagents and conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups using suitable reagents and conditions.

Common reagents and conditions used in these reactions include acids, bases, solvents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific characteristics.

    Biological Research: The compound is used in studies to understand its interactions with biological systems and its potential effects on various biological pathways.

Mechanism of Action

The mechanism of action of 1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-(AZEPAN-1-YL)-2-(3-{[3-(TRIFLUOROMETHYL)PHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE can be compared with other similar compounds, such as:

    1-(AZEPAN-1-YL)-2-(3-{[3-FLUOROPHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE: This compound has a similar structure but with a fluorine atom instead of a trifluoromethyl group.

    1-(AZEPAN-1-YL)-2-(3-{[3-METHYLPHENYL]METHANESULFONYL}-1H-INDOL-1-YL)ETHAN-1-ONE: This compound has a methyl group instead of a trifluoromethyl group.

The uniqueness of this compound lies in its trifluoromethyl group, which can impart different chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(azepan-1-yl)-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]indol-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25F3N2O3S/c25-24(26,27)19-9-7-8-18(14-19)17-33(31,32)22-15-29(21-11-4-3-10-20(21)22)16-23(30)28-12-5-1-2-6-13-28/h3-4,7-11,14-15H,1-2,5-6,12-13,16-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCWYGGHRMHJYAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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